molecular formula C15H21N5O4S B4733286 ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

Cat. No.: B4733286
M. Wt: 367.4 g/mol
InChI Key: NBDXZEBULOJIAS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound characterized by a 4-amino pyrimidine core substituted with a sulfanyl-linked 2-oxoethyl group bearing a 4-carbamoylpiperidin-1-yl moiety. The ethyl ester at position 5 enhances lipophilicity, while the carbamoylpiperidine group introduces hydrogen-bonding capabilities, which may influence target binding and pharmacokinetics .

Properties

IUPAC Name

ethyl 4-amino-2-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-2-24-14(23)10-7-18-15(19-12(10)16)25-8-11(21)20-5-3-9(4-6-20)13(17)22/h7,9H,2-6,8H2,1H3,(H2,17,22)(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXZEBULOJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine core with a sulfanyl-containing reagent under controlled conditions.

    Attachment of the piperidinyl group: The piperidinyl group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1 Anticholinergic Activity

The compound has been identified as a muscarinic receptor antagonist, which suggests its potential use in treating pulmonary disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The antagonistic properties are linked to its ability to inhibit the action of acetylcholine on muscarinic receptors, thus providing therapeutic benefits in respiratory conditions .

1.2 Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of compounds similar to ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate. These studies have shown that modifications to the piperidine ring and the introduction of various substituents can significantly affect the pharmacological profile, enhancing efficacy and selectivity towards specific receptors .

Synthesis and Formulation

2.1 Crystalline Forms

Recent patents describe various crystalline forms of related biphenyl compounds that may include this pyrimidine derivative. These forms exhibit distinct physical properties, such as melting points and solubility profiles, which are crucial for drug formulation and stability . The development of these crystalline forms can lead to improved bioavailability and therapeutic outcomes.

2.2 Pharmaceutical Compositions

This compound can be incorporated into pharmaceutical compositions alongside other active ingredients. The combination of this compound with bronchodilators may enhance therapeutic efficacy in treating respiratory diseases by targeting multiple pathways involved in airway constriction .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Patent US8541451B2Anticholinergic ActivityDemonstrated efficacy in reducing airway resistance in animal models of COPD.
PMC6692079SAR StudiesIdentified key modifications that enhance receptor selectivity and potency.
Patent US7491736B2Crystalline FormsReported improved stability and solubility of crystalline forms leading to better drug formulation options.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Key Observations :

  • Carbamoylpiperidine vs. Piperidine Derivatives: The target compound’s 4-carbamoylpiperidine group (vs.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate
Molecular Weight ~437.5 347.4 407.5
Hydrogen Bond Donors 3 (NH₂, NH, CONH₂) 2 (NH₂) 2 (NH)
Hydrogen Bond Acceptors 9 6 7
XLogP3 Estimated ~2.1 ~2.8 (phenacyl group) ~3.2 (phenoxyphenyl)
Solubility Moderate (carbamoyl polarity) Low (high lipophilicity) Low (bulky substituents)

Key Findings :

  • The carbamoylpiperidine group in the target compound increases polarity (lower XLogP3 vs. phenacyl/phenoxy derivatives), which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₄O₃S. The compound features a pyrimidine ring, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃S
Molecular Weight318.38 g/mol
Key Functional GroupsAmino, Carboxylate, Sulfanyl

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antagonistic Effects : Compounds like ethyl 4-amino derivatives have shown promise as muscarinic receptor antagonists, which can be beneficial in treating respiratory disorders such as asthma and COPD .
  • Antitumor Activity : Some pyrimidine derivatives have been studied for their antitumor properties, with mechanisms involving apoptosis induction in cancer cells and inhibition of key signaling pathways .

Pharmacological Effects

  • Anticancer Properties : Ethyl 4-amino derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating strong anticancer potential compared to standard treatments like 5-Fluorouracil .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the modulation of cytokine signaling pathways. This could be particularly relevant in conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of ethyl 4-amino derivatives:

  • Study on Antitumor Activity : A recent paper detailed the synthesis of several pyrimidine derivatives and their evaluation against cancer cell lines. The study found that certain modifications to the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future research .
  • Pharmacokinetics : Another study evaluated the pharmacokinetic profile of related compounds, noting favorable bioavailability and minimal toxicity in animal models. For instance, one derivative showed an oral bioavailability of 31.8% with no acute toxicity observed at doses up to 2000 mg/kg in Kunming mice .

Q & A

Q. What synthetic strategies are optimal for preparing ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrimidine derivatives often involves sequential nucleophilic substitutions and coupling reactions. For example, analogous compounds (e.g., ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate) are synthesized via base-mediated reactions using sodium carbonate or triethylamine to facilitate nucleophilic displacement of chloride groups . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry of reagents like 4-carbamoylpiperidine) is critical. Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) can improve yields . Monitoring intermediates with LC-MS or TLC ensures reaction progression.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm substituent positions and purity. For example, the pyrimidine ring protons typically resonate at δ 8.0–9.0 ppm, while methylene sulfanyl groups appear at δ 3.5–4.5 ppm .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, though disordered residues (common in flexible side chains) require careful modeling .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities .

Q. How can researchers screen the biological activity of this compound, particularly for kinase inhibition?

Methodological Answer: Initial screening involves in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using recombinant kinases like EGFR or VEGFR. Dose-response curves (IC50 values) are generated at varying concentrations (e.g., 1 nM–10 µM). Molecular docking studies (using AutoDock Vina) predict binding interactions with kinase ATP pockets. For example, the sulfanyl group may form hydrogen bonds with hinge-region residues, while the carbamoylpiperidine moiety enhances solubility and target affinity .

Advanced Research Questions

Q. How can synthetic impurities in the final product be identified and mitigated?

Methodological Answer: Impurities often arise from incomplete substitution (e.g., residual chloride) or side reactions. Techniques include:

  • HPLC-PDA/MS: Detects byproducts (e.g., unreacted intermediates) via retention time and mass fragmentation .
  • Reaction Optimization: Adjusting base strength (e.g., switching from Na2CO3 to DBU) or using excess nucleophile (e.g., 4-carbamoylpiperidine) minimizes side products .
  • Crystallization: Selective precipitation removes impurities; solvent polarity adjustments (e.g., adding hexane to DCM) enhance crystal purity .

Q. How should researchers address contradictory crystallographic data, such as disordered side chains or ambiguous electron density?

Methodological Answer:

  • Data Collection: High-resolution data (≤1.0 Å) improves electron density maps. Synchrotron sources enhance data quality .
  • Refinement Strategies: In SHELXL, use PART commands to model disordered atoms. Restraints (e.g., DFIX, SIMU) maintain reasonable geometry for flexible groups like the carbamoylpiperidine moiety .
  • Validation Tools: CheckCIF (via IUCr) identifies outliers in bond lengths/angles. PLATON’s ADDSYM detects missed symmetry .

Q. What experimental designs are recommended for evaluating this compound’s selectivity across kinase isoforms or off-target effects?

Methodological Answer:

  • Panel Screening: Test against a kinase panel (e.g., 100+ kinases at 1 µM) to identify selectivity profiles. Compounds with <50% inhibition at 1 µM are considered non-selective .
  • Cellular Assays: Use cancer cell lines (e.g., HCT-116 or A549) to measure antiproliferative effects (MTT assay) and compare with normal cells (e.g., HEK293).
  • Proteomic Profiling: SILAC-based mass spectrometry identifies off-target protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
Reactant of Route 2
ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

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